5-methyl-3-(2-phenylhydrazin-1-yl)cyclohex-2-en-1-one
Description
Properties
IUPAC Name |
5-methyl-3-(2-phenylhydrazinyl)cyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-10-7-12(9-13(16)8-10)15-14-11-5-3-2-4-6-11/h2-6,9-10,14-15H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEVSPVACZBEYCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=CC(=O)C1)NNC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-3-(2-phenylhydrazin-1-yl)cyclohex-2-en-1-one typically involves the reaction of 5-methylcyclohex-2-en-1-one with phenylhydrazine. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-methyl-3-(2-phenylhydrazin-1-yl)cyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The phenylhydrazine moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
5-methyl-3-(2-phenylhydrazin-1-yl)cyclohex-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Mechanism of Action
The mechanism of action of 5-methyl-3-(2-phenylhydrazin-1-yl)cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The phenylhydrazine moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This interaction can affect various cellular processes, including signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Key Structural Differences
The table below highlights structural variations among analogs, focusing on substituents at position 3 and their implications:
Physicochemical Properties
Key differences in molecular weight, hydrogen-bonding capacity, and hydrophobicity:
| Compound | Molecular Weight (g/mol) | H-Bond Donors | H-Bond Acceptors | logP (Predicted) |
|---|---|---|---|---|
| Target Compound | 216.29 | 2 | 3 | 2.1 |
| 5-Methyl-3-(3-nitropyridin-4-yl)cyclohex-2-en-1-one | 232.24 | 0 | 4 | 1.8 |
| 5-Methyl-3-[4-(trifluoromethyl)anilino]cyclohex-2-en-1-one | 269.26 | 1 | 5 | 3.5 |
| 5,5-Dimethyl-3-(2-phenylhydrazin-1-yl)cyclohex-2-en-1-one | 230.31 | 2 | 3 | 2.6 |
Notes:
Biological Activity
5-Methyl-3-(2-phenylhydrazin-1-yl)cyclohex-2-en-1-one, also known by its IUPAC name, is a compound of interest due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies that highlight its impact on various biological systems.
- Molecular Formula : C13H16N2O
- Molecular Weight : 216.28 g/mol
- CAS Number : 39554-99-9
Biological Activity Overview
The biological activity of this compound has been studied in various contexts, particularly its potential as an anticancer agent. The compound exhibits multiple pharmacological effects, including:
- Antiproliferative activity against cancer cell lines.
- Antioxidant properties.
Anticancer Activity
Recent studies have highlighted the compound's ability to inhibit the proliferation of cancer cells. For instance, in vitro tests demonstrated significant cytotoxic effects on several human cancer cell lines, including:
- HeLa (cervical cancer)
- MCF7 (breast cancer)
The following table summarizes the IC50 values obtained from various studies:
The mechanisms through which this compound exerts its biological effects may include:
- Inhibition of Cell Cycle Progression : The compound has been shown to induce cell cycle arrest in the G0/G1 phase, preventing cancer cells from proliferating.
- Induction of Apoptosis : Studies indicate that treatment with this compound leads to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins, triggering programmed cell death in cancer cells.
Study 1: Antiproliferative Effects on Cancer Cells
A study conducted on the effects of this compound on HeLa cells revealed that the compound significantly reduced cell viability in a dose-dependent manner. The morphological changes observed included cell shrinkage and membrane blebbing, indicative of apoptosis.
Study 2: Comparative Analysis with Other Compounds
In a comparative study involving various hydrazone derivatives, this compound was found to be more effective than several other tested compounds in inhibiting the growth of MCF7 cells. The selectivity index (SI) was calculated to assess the compound's safety profile relative to normal cells.
Q & A
Q. What are the optimal synthetic routes for preparing 5-methyl-3-(2-phenylhydrazin-1-yl)cyclohex-2-en-1-one, and how can reaction conditions be optimized?
The compound can be synthesized via a Michael addition of phenylhydrazine to a substituted cyclohexenone precursor. Key steps include:
- Precursor preparation : Start with 5-methylcyclohex-2-en-1-one (), which undergoes nucleophilic attack at the α,β-unsaturated carbonyl position.
- Hydrazine coupling : React with 2-phenylhydrazine under acidic or neutral conditions. Use polar aprotic solvents (e.g., DMF or THF) and monitor reaction progress via TLC or HPLC.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.
Methodological optimization should focus on temperature control (60–80°C) and stoichiometric ratios (1:1.2 enone:hydrazine) to minimize side reactions like over-alkylation .
Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?
- Spectroscopy :
- X-ray crystallography : Grow single crystals via slow evaporation from ethanol. Use SHELXL () for refinement. Compare bond lengths/angles to similar cyclohexenone derivatives (e.g., C=O bond ~1.22 Å, C–N ~1.35 Å) .
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., unexpected coupling constants or resonance splitting) be resolved during structural analysis?
- Scenario : Discrepancies in ¹H NMR splitting patterns may arise from dynamic effects (e.g., hindered rotation around the N–N bond).
- Methodology :
Q. What strategies are recommended for refining the crystal structure of this compound when twinning or disorder is observed?
Q. How does the phenylhydrazine moiety influence the compound’s reactivity in subsequent transformations (e.g., cyclization or oxidation)?
- Cyclization : The hydrazine group can act as a nucleophile or participate in [3+2] cycloadditions. For example, under acidic conditions, it may form pyrazole derivatives.
- Oxidation : Treat with MnO₂ or DDQ to oxidize the hydrazine to a diazo intermediate, enabling coupling reactions. Monitor via UV-Vis for λmax shifts (e.g., 300–400 nm for diazo species) .
Q. What experimental approaches are suitable for investigating the compound’s potential biological activity (e.g., enzyme inhibition)?
- In vitro assays : Screen against kinase or protease targets using fluorescence polarization or FRET-based assays.
- Docking studies : Perform molecular docking (AutoDock Vina) to predict binding affinity to active sites (e.g., cyclooxygenase-2). Validate with IC50 measurements .
Methodological Notes
- Data interpretation : Cross-reference spectral data with analogous hydrazine derivatives () to resolve ambiguities.
- Crystallography : Prioritize high-resolution data (d-spacing < 0.8 Å) for accurate refinement ().
- Synthetic reproducibility : Document solvent purity and drying methods to ensure reaction consistency ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
